![molecular formula C21H26N2O5 B4412469 3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4412469.png)
3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
Overview
Description
3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as TMB-4, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. TMB-4 is a selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. In
Scientific Research Applications
3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been used in various scientific research applications, including the study of the serotonin 5-HT2A receptor and its role in mental disorders such as depression and schizophrenia. This compound has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Mechanism of Action
3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the 5-HT2A receptor by this compound leads to the activation of downstream signaling pathways, which can affect various physiological processes such as mood, cognition, and perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the promotion of neurogenesis. This compound has also been shown to improve cognitive function and memory in animal models, as well as reduce anxiety-like behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide in lab experiments is its selectivity for the serotonin 5-HT2A receptor, which allows for specific modulation of this receptor without affecting other receptors. However, one limitation is the potential for off-target effects, as this compound may interact with other receptors or proteins at high concentrations.
Future Directions
There are several future directions for the use of 3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide in scientific research. One direction is the investigation of its potential as a treatment for mental disorders such as depression and schizophrenia. Another direction is the study of its effects on neuroplasticity and neuroprotection, as this compound has been shown to promote neurogenesis and improve cognitive function. Additionally, the development of more selective and potent agonists of the serotonin 5-HT2A receptor may lead to the discovery of new therapeutic targets for the treatment of neurological and psychiatric disorders.
properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-25-18-12-16(13-19(26-2)20(18)27-3)21(24)22-17-6-4-15(5-7-17)14-23-8-10-28-11-9-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXAHFXGFCXZLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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